Cas no 74832-69-2 (Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]-)
Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]- Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]-
- 1-(4-Chloro-benzenesulfonyl)-pyrrolidine
- 1-(4-Chlorophenylsulfonyl)pyrrolidine, 97%
- 1-(4-chlorophenyl)sulfonylpyrrolidine
- 74832-69-2
- Oprea1_305920
- Oprea1_325661
- L7WDZ9GF8C
- SCHEMBL2705461
- STK401874
- Cambridge id 5256892
- AK-968/09693021
- CBDivE_013661
- Z45509001
- AKOS000383589
- 1-[(4-chlorophenyl)sulfonyl]pyrrolidine
-
- Inchi: 1S/C10H12ClNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2
- InChI Key: FXKRATLJGPAUHB-UHFFFAOYSA-N
- SMILES: N1(S(C2=CC=C(Cl)C=C2)(=O)=O)CCCC1
Computed Properties
- Exact Mass: 245.0277275Da
- Monoisotopic Mass: 245.0277275Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 45.8Ų
Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741937-1g |
1-((4-Chlorophenyl)sulfonyl)pyrrolidine |
74832-69-2 | 98% | 1g |
¥3633.00 | 2024-07-28 |
Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]- Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]-
Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]- (CAS No: 74832-69-2)
Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]-, also known by its CAS number 74832-69-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic ring, which is widely used in various applications due to its unique chemical properties and structural versatility. The sulfonyl group attached to the pyrrolidine ring in this compound introduces additional functional complexity, making it a valuable molecule for research and development.
The structure of Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]- consists of a pyrrolidine ring with a sulfonyl group substituted at the 1-position. The sulfonyl group is derived from the 4-chlorophenyl moiety, which adds both electronic and steric effects to the molecule. This substitution pattern influences the compound's reactivity, solubility, and bioavailability, making it suitable for various chemical transformations and biological assays.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its ability to act as a scaffold for further functionalization has been explored in numerous research papers. For instance, researchers have investigated its role as a building block for creating bioactive molecules with potential therapeutic applications. The sulfonyl group's electron-withdrawing nature enhances the molecule's ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclizations.
In terms of synthesis, Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]- can be prepared through several methods. One common approach involves the reaction of pyrrolidine with an appropriate sulfonyl chloride under basic conditions. This method ensures high yields and good purity of the final product. The synthesis process has been optimized in recent years to minimize environmental impact and improve cost-efficiency.
The physical properties of this compound are also worth noting. It has a melting point of approximately 150°C and is sparingly soluble in water but dissolves well in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis reactions that require precise control over solubility and reactivity.
From an application standpoint, Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]- has found uses in both academic research and industrial settings. In academia, it serves as a valuable tool for studying heterocyclic chemistry and its applications in medicinal chemistry. In industry, it is employed as an intermediate in the synthesis of more complex molecules with potential pharmacological activity.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular modeling studies have provided insights into its electronic structure, conformational flexibility, and interaction patterns with other molecules. These findings have paved the way for more efficient drug design strategies that leverage the unique properties of this compound.
In conclusion, Pyrrolidine, 1-[(4-chlorophenyl)sulfonyl]- (CAS No: 74832-69-2) is a versatile chemical entity with significant potential in various scientific domains. Its structural features, reactivity profile, and application versatility make it an essential component in modern chemical research and development.
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